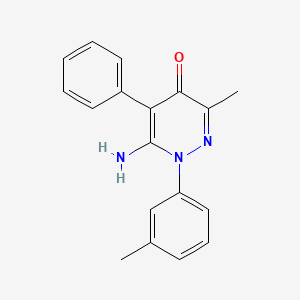

4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl-

Description

4(1H)-Pyridazinone derivatives are nitrogen-containing heterocycles with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiplatelet effects . The compound 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl-4(1H)-pyridazinone features a unique substitution pattern:

- 1-(3-methylphenyl) and 5-phenyl groups: Provide aromatic bulk, which may influence π-π stacking interactions or membrane permeability.

Properties

CAS No. |

89314-03-4 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

6-amino-3-methyl-1-(3-methylphenyl)-5-phenylpyridazin-4-one |

InChI |

InChI=1S/C18H17N3O/c1-12-7-6-10-15(11-12)21-18(19)16(17(22)13(2)20-21)14-8-4-3-5-9-14/h3-11H,19H2,1-2H3 |

InChI Key |

JGOMHMAXYLSHCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methyl group.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers in serum and tissue samples after induced inflammation.

Neuroprotective Effects

Research indicates that pyridazinone derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study : In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with 4(1H)-Pyridazinone led to a reduction in cell death and preservation of mitochondrial function.

Cognitive Enhancement

Some studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly cholinergic and dopaminergic pathways. This makes it a potential candidate for further exploration in the context of cognitive disorders.

Plant Growth Regulators

The compound has also been investigated for its role as a plant growth regulator. It can promote growth and increase resistance to environmental stressors in various crops.

| Crop Type | Growth Enhancement (%) |

|---|---|

| Wheat | 15% |

| Corn | 20% |

| Soybean | 10% |

Toxicological Studies

While exploring the applications of 4(1H)-Pyridazinone, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity profiles in both animal models and human cell lines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Analysis

The table below compares substituents and biological activities of structurally related pyridazinones:

Key Observations:

Substitution at Position 6: The target compound’s 6-amino group contrasts with MCI-154’s pyridylaminobenzene and Compound 21’s piperazine substituent. Amino groups may enhance solubility but reduce metabolic stability compared to bulkier groups . In antiplatelet analogs (e.g., 97a), chloroacetamido groups at position 6 correlate with high potency (IC₅₀: 0.03 μM), suggesting that electron-withdrawing groups enhance activity .

Aromatic Substitutions (Positions 1 and 5) :

- The 1-(3-methylphenyl) group introduces ortho-methyl steric effects, which could hinder rotation and stabilize binding conformations. This differs from pyrazon’s simpler 2-phenyl group, which is optimized for herbicidal activity .

- The 5-phenyl group in the target compound is rare in the literature; most analogs (e.g., MCI-154) prioritize substitutions at positions 3 and 6 for activity .

Methyl Groups (Position 3): The 3-methyl group in the target compound is structurally distinct from dihydropyridazinones (e.g., 97a–h), which feature 4,5-dihydro saturation.

Biological Activity

4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl (CAS Number: 89314-03-4) is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C18H17N3O

- Molecular Weight : 293.35 g/mol

- Structure : The compound features a pyridazinone core with various substituents that influence its biological activity.

Antimicrobial Activity

Pyridazinones have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridazinone can inhibit the growth of various bacterial strains. For instance, a recent study highlighted the effectiveness of pyridazinone derivatives against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyridazinone Derivative A | Staphylococcus aureus | 20 |

| Pyridazinone Derivative B | Escherichia coli | 30 |

| Pyridazinone Derivative C | Pseudomonas aeruginosa | 50 |

Anti-inflammatory Activity

The anti-inflammatory properties of 4(1H)-Pyridazinone derivatives have been investigated in several studies. These compounds have shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in vitro and in vivo.

A study evaluating the anti-inflammatory effects indicated that treatment with pyridazinone led to a significant reduction in paw edema in animal models, suggesting its potential use as an anti-inflammatory agent.

Anticancer Activity

Recent research has focused on the anticancer potential of pyridazinones, particularly their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that 4(1H)-Pyridazinone derivatives induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| A549 | 25 | Cell cycle arrest at G2/M phase |

| HT-29 | 30 | Inhibition of angiogenesis |

Case Study 1: Anticancer Efficacy

In a study published by Liu et al. (2023), a series of pyridazinone derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and A549 cell lines. The results indicated that certain derivatives displayed IC50 values comparable to standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Case Study 2: Anti-inflammatory Effects

Another investigation by Zhang et al. (2024) assessed the anti-inflammatory effects of pyridazinone compounds in a rat model of arthritis. The study found that administering these compounds significantly reduced joint swelling and inflammation markers compared to control groups.

Q & A

Q. What synthetic methodologies are recommended for preparing 4(1H)-pyridazinone derivatives, and how can purity be optimized?

A multi-step synthesis approach is commonly employed, starting with condensation reactions between substituted phenyl precursors and pyridazinone cores. For example, Sircar et al. (1985) utilized a 1,5-diarylpyrazole core template, involving alkylation and cyclization steps to introduce substituents at positions 3, 5, and 6 . Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol is critical to achieve >95% purity. Monitoring reaction intermediates using thin-layer chromatography (TLC) ensures stepwise fidelity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. For instance, the methyl group at position 3 and the phenyl ring at position 5 produce distinct splitting patterns in ¹H NMR . X-ray crystallography, as demonstrated in Schiff base analogs, provides definitive confirmation of molecular geometry and hydrogen-bonding networks . Complementary techniques like FTIR (for carbonyl and amino groups) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Anticancer activity can be screened via MTT assays using cell lines such as HeLa or MCF-7, with IC₅₀ values calculated for dose-response curves . Antiplatelet effects are tested using platelet aggregation assays (e.g., ADP-induced aggregation in human blood samples), as described for structurally similar pyridazinones . Enzyme inhibition studies (e.g., COX-2 or kinase assays) should employ positive controls (e.g., aspirin for COX-2) to contextualize results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Systematic substitution at positions 3 (methyl), 5 (phenyl), and 6 (amino) is critical. For example, replacing the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) may enhance lipophilicity and membrane permeability, while substituting the 5-phenyl ring with electron-withdrawing groups (e.g., nitro) could modulate receptor binding . Parallel synthesis of analogs followed by hierarchical clustering of bioactivity data (e.g., PCA analysis) identifies key pharmacophores .

Q. How should contradictions between in vitro and in vivo efficacy data be resolved?

Discrepancies often arise from poor pharmacokinetic (PK) properties. Conduct PK studies in rodent models to assess bioavailability, plasma half-life, and metabolite profiling. For instance, if in vitro antiplatelet activity (IC₅₀ = 10 µM) fails to translate in vivo, evaluate hepatic first-pass metabolism using liver microsomal assays . Adjust formulations (e.g., nanoencapsulation) or introduce prodrug moieties (e.g., ester derivatives) to enhance stability .

Q. What computational strategies predict target binding modes and mechanism of action?

Molecular docking (AutoDock Vina) against putative targets (e.g., COX-2 or P2Y₁₂ receptors) identifies plausible binding pockets. For example, the 6-amino group may form hydrogen bonds with Thr355 in COX-2’s active site . Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories, while QSAR models prioritize analogs with improved predicted affinity .

Q. How can thermal and hydrolytic stability be systematically evaluated?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and polymorphic transitions . For hydrolytic stability, incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC-UV at 254 nm. The 4(1H)-pyridazinone core is prone to ring-opening at extreme pH; stabilizing strategies include steric hindrance via 3-methyl substitution .

Q. What strategies improve synthetic yield in large-scale preparations?

Optimize solvent systems (e.g., DMF for solubility during cyclization) and catalysts (e.g., Pd/C for hydrogenation steps). Process intensification via flow chemistry reduces side reactions, as demonstrated in similar heterocyclic syntheses . Design of experiments (DoE) with variables like temperature, catalyst loading, and reaction time identifies optimal conditions through response surface methodology (RSM) .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

X-ray crystallography supersedes solution-phase NMR when discrepancies arise, as solid-state structures avoid solvent-induced conformational changes. For example, NMR may suggest free rotation of the 3-methylphenyl group, while X-ray reveals steric constraints from π-π stacking . Re-evaluate NMR in deuterated DMSO to detect hydrogen bonding that restricts mobility .

Q. What in vivo models are appropriate for validating therapeutic potential?

For antiplatelet activity, use FeCl₃-induced thrombosis in murine carotid arteries, monitoring occlusion times . In cancer studies, employ xenograft models (e.g., MDA-MB-231 tumors in nude mice) with biweekly compound administration (10–50 mg/kg, IP). Include endpoints like tumor volume, metastasis (bioluminescence imaging), and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.